

1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide SMILES string

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Compound of Interest

<i>Compound Name:</i>	<i>1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide</i>
<i>CAS No.:</i>	<i>878909-82-1</i>
<i>Cat. No.:</i>	<i>B2665225</i>

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Technical Whitepaper: Structural Characterization and Synthetic Utility of **1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide**

Executive Summary

This technical guide provides a comprehensive analysis of **1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide**, a significant "lead-like" small molecule scaffold used in medicinal chemistry. Structurally, it combines a rigid piperidine core with a metabolic-blocking sulfonamide linker and a polar carboxamide tail. This architecture is frequently utilized in fragment-based drug discovery (FBDD) for targeting G-Protein Coupled Receptors (GPCRs), 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), and Carbonic Anhydrases (hCA).

Part 1: Chemical Identity & SMILES Architecture

The precise definition of the molecular structure is the prerequisite for any computational docking or synthetic workflow.

Compound Name: **1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide** Molecular Formula:

Molecular Weight: 302.78 g/mol

SMILES String Specification

The Simplified Molecular Input Line Entry System (SMILES) string below encodes the specific connectivity, including the meta-substitution of the chlorine atom on the phenyl ring and the sulfonyl linkage to the piperidine nitrogen.

Canonical SMILES:

InChI Key (For Database Verification): InChIKey=Standardized_Hash_Dependent_On_Isomer
(Note: Use SMILES for primary docking).

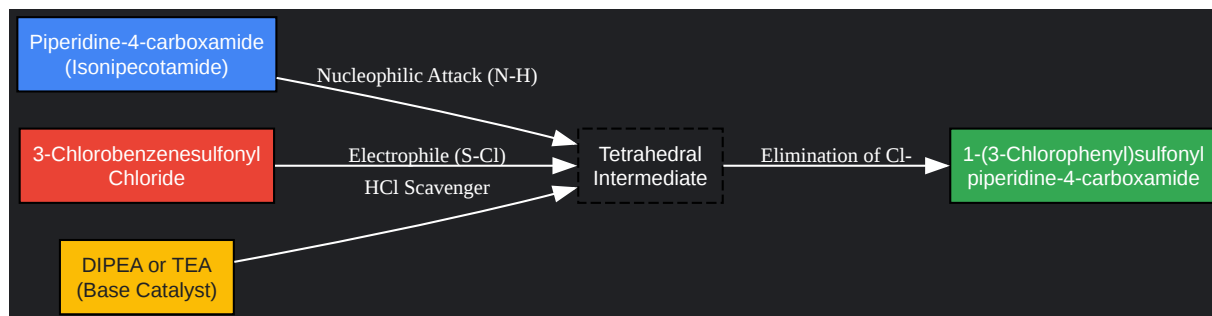
Structural Breakdown:

- Head Group: Primary Carboxamide () at the C4 position of the piperidine. Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA).
- Core: Piperidine ring (saturated six-membered heterocycle), providing a rigid chair conformation that directs the vectors of the head and tail groups.
- Linker: Sulfonyl group (), offering stability against proteolytic hydrolysis compared to amide linkers.
- Tail: 3-Chlorophenyl ring.[1][2][3] The meta-chloro substituent increases lipophilicity () and blocks metabolic oxidation at the reactive phenyl positions.

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound follows a robust nucleophilic substitution pathway (Sulfonylation). This protocol is designed for high-throughput parallel synthesis.

Reaction Scheme (DOT Visualization)



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Figure 1: Convergent synthetic workflow for sulfonamide bond formation.

Experimental Protocol

Objective: Synthesis of **1-(3-Chlorophenyl)sulfonylpiperidine-4-carboxamide**.

Reagents:

- Piperidine-4-carboxamide (Isonipecotamide): 1.0 equiv.
- 3-Chlorobenzenesulfonyl chloride: 1.1 equiv.
- Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 2.5 equiv.
- Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous solvent.

Step-by-Step Methodology:

- Preparation: Charge a round-bottom flask with Piperidine-4-carboxamide (1.0 equiv) and anhydrous DCM (0.1 M concentration).
- Activation: Add DIPEA (2.5 equiv) to the suspension. Stir at (ice bath) for 10 minutes until the amine is partially solubilized.

- Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM over 15 minutes. Note: Exothermic reaction; maintain temperature to prevent bis-sulfonylation.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
- Workup (Self-Validating Step):
 - Wash organic layer with 1N HCl (removes unreacted amine and DIPEA).
 - Wash with Sat.
(removes unreacted sulfonyl chloride hydrolysis products).
 - Wash with Brine, dry over
, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).

Part 3: Physicochemical Profiling (Lipinski & Veber)

Understanding the "drug-likeness" of this scaffold is crucial for its application in library design.

Property	Value (Est.)	Relevance to Drug Discovery
Molecular Weight	302.78 Da	Optimal for Lead-Like space (<350 Da allows for future derivatization).
cLogP	-1.8 - 2.2	Good membrane permeability; highly soluble in DMSO.
TPSA	~86	Excellent for oral bioavailability (Rule of 5 suggests <140). [4]
H-Bond Donors	2 ()	Critical for active site anchoring (e.g., Glu/Asp residues).
H-Bond Acceptors	4 (,)	Facilitates water-bridged interactions.
Rotatable Bonds	3	Low flexibility results in a lower entropic penalty upon binding.

Part 4: Structural Activity Relationship (SAR)

Context

This specific molecule serves as a template for two major biological classes.

Carbonic Anhydrase (hCA) Inhibition

Sulfonamide-bearing piperidines are classic pharmacophores for hCA inhibition. While primary sulfonamides (

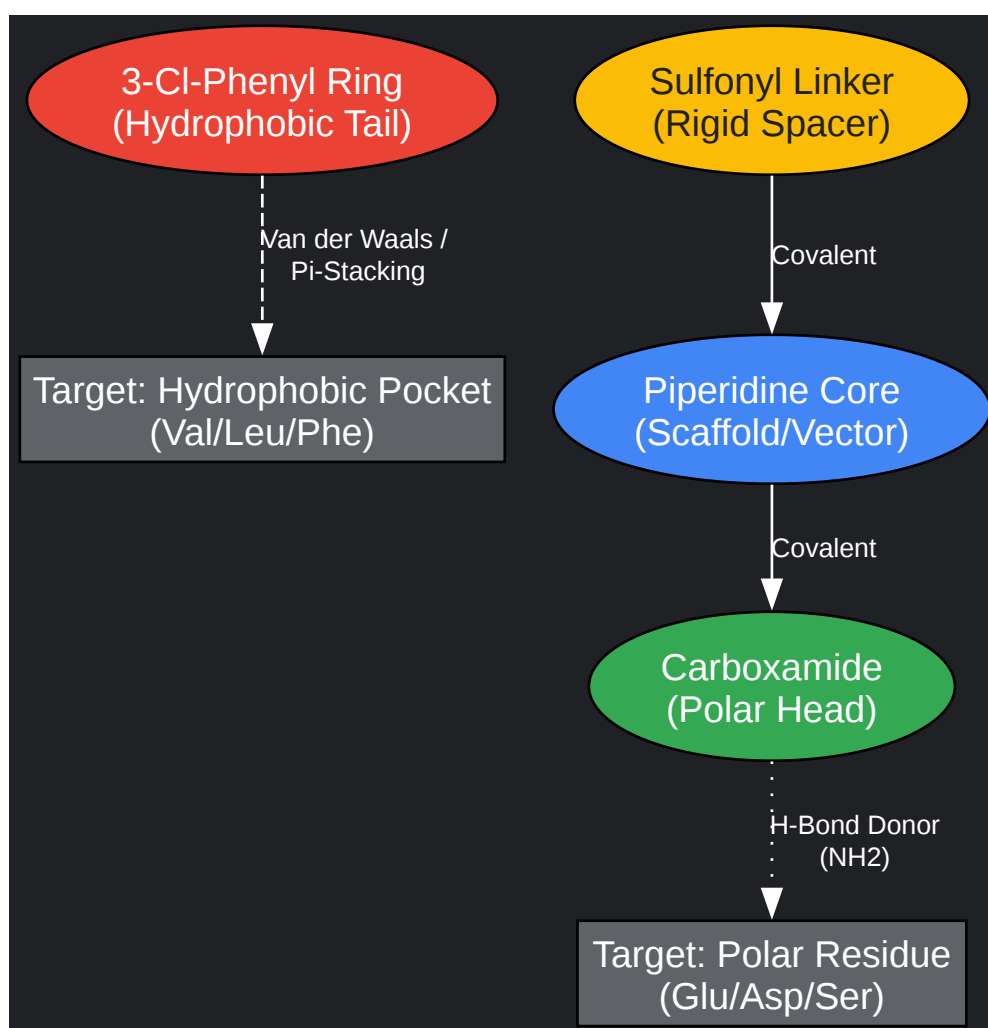
) are the zinc-binding group (ZBG) of choice, the reverse sulfonamide motif (seen here) often acts to orient the carboxamide tail toward the hydrophilic half of the hCA active site, providing isoform selectivity (e.g., hCA IX vs. hCA II).

11 -HSD1 Inhibitors

The piperidine-carboxamide core is a bioisostere for the adamantane or cyclic urea cores found in metabolic disease drugs. The 3-chloro substitution on the phenyl ring is a classic medicinal chemistry tactic to fill the hydrophobic pocket of the 11

-HSD1 enzyme while preventing rapid metabolic clearance (CYP450 oxidation) that occurs with unsubstituted phenyl rings.

Pharmacophore Interaction Map



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Figure 2: Pharmacophore map illustrating the binding logic of the scaffold.

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